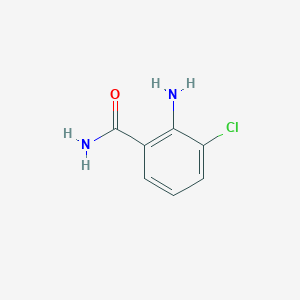

2-Amino-3-chlorobenzamide

Description

2-Amino-3-chlorobenzamide (CAS 6388-47-2) is a halogenated benzamide derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 185.58 g/mol. Its structure features an amino group (-NH₂) at the 2-position and a chlorine atom at the 3-position of the benzene ring, with a carboxamide (-CONH₂) substituent . This compound is synthesized via carbodiimide-mediated coupling reactions, such as the use of 1,1’-carbonyldiimidazole to activate 2-amino-3-chlorobenzoic acid, yielding a white crystalline solid with a melting point of 155–157°C . Key spectral data include characteristic IR absorption bands at 1640 cm⁻¹ (C=O stretch) and NMR signals at δH 6.51–7.86 ppm, confirming its aromatic and amide functionalities .

Properties

IUPAC Name |

2-amino-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINWIYVHWRWUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555911 | |

| Record name | 2-Amino-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-44-7 | |

| Record name | 2-Amino-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-chlorobenzamide can be synthesized through several methods. One common method involves the reaction of 2-amino-3-chlorobenzoic acid with 1,1’-carbonyldiimidazole in N,N-dimethylformamide at 70°C for one hour under an inert atmosphere. The resulting intermediate is then treated with ammonium hydroxide in N,N-dimethylformamide to yield this compound .

Another method involves the chlorination of anthranilate using sodium hypochlorite solution and glacial acetic acid at a temperature lower than -5°C. The chlorinated product is then reacted with ammonia water in a high-pressure autoclave, followed by crystallization and purification steps .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reagents used in industrial production are chosen for their low toxicity and recyclability to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with carboxylic acids and amines to form amide derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzamide, while oxidation can produce a corresponding carboxylic acid derivative.

Scientific Research Applications

2-Amino-3-chlorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting serotonin receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Environmental Studies: Related compounds are studied for their degradation products and environmental impact.

Catalysis: It is used in catalytic applications for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 2-amino-3-chlorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts on serotonin receptors, modulating their activity and influencing various physiological processes. The compound’s structure allows it to bind to these receptors, altering their conformation and activity. This interaction can lead to therapeutic effects, such as the alleviation of symptoms in certain medical conditions.

Comparison with Similar Compounds

2-Amino-5-chlorobenzamide (CAS 5202-85-7)

- Structural Difference : Chlorine at the 5-position instead of the 3-position.

- Properties: Exhibits distinct reactivity in amide bond formation due to steric and electronic effects. For example, 2-acylaminobenzoic acid derivatives with meta-chloro substituents (e.g., 5-chloro) are prone to intramolecular cyclization, forming benzoxazinones instead of desired amides .

- Applications: Used in pharmaceutical intermediates but requires modified synthetic routes compared to 2-amino-3-chlorobenzamide .

2-Amino-5-chloro-N,3-dimethylbenzamide

- Structural Difference : Methyl groups at the N-amide and 3-position.

- Properties: Increased hydrophobicity (logP ~2.8) due to methyl groups, enhancing membrane permeability. Predicted solubility in water is 0.12 g/L, lower than this compound (0.45 g/L) .

- Applications: Potential use in drug design for improved bioavailability .

Chlorinated Benzoic Acid Derivatives

3-Amino-5-chlorobenzoic Acid (CAS 21961-30-8)

- Structural Difference : Carboxylic acid (-COOH) instead of carboxamide (-CONH₂).

- Properties : Higher acidity (pKa ~2.5) due to the carboxylic acid group, making it more reactive in esterification or peptide coupling reactions .

- Applications: Intermediate in agrochemical synthesis, unlike this compound, which is tailored for amide-based pharmaceuticals .

Functional Group Variants

2-Amino-3-chloro-5-nitrobenzamide

- Structural Difference: Additional nitro (-NO₂) group at the 5-position.

- Properties: The electron-withdrawing nitro group reduces basicity of the amino group (pKa ~1.2) and stabilizes the aromatic ring, altering reactivity in electrophilic substitutions .

- Applications : Explored in explosives research and as a precursor for dyes .

Comparative Data Table

Key Research Findings

Synthetic Challenges: The position of chlorine significantly impacts reactivity. For example, 2-acylaminobenzoic acid chlorides with 3-chloro substituents resist cyclization, enabling successful amide formation, whereas 5-chloro analogs form benzoxazinones .

Bioactivity: this compound derivatives show higher binding affinity to enzyme active sites compared to 5-chloro isomers, attributed to optimal steric alignment .

Thermal Stability: Nitro-substituted derivatives (e.g., 2-amino-3-chloro-5-nitrobenzamide) exhibit lower thermal stability (Tdec ~180°C) due to the destabilizing nitro group .

Biological Activity

2-Amino-3-chlorobenzamide (CAS Number: 18343-44-7) is an organic compound notable for its unique molecular structure and significant biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula , featuring an amino group at the second position and a chlorine atom at the third position of the benzene ring. This substitution pattern contributes to its distinct chemical reactivity and biological activity.

Synthesis Methods:

- From 2-amino-3-chlorobenzoic acid :

- React with 1,1’-carbonyldiimidazole in N,N-dimethylformamide (DMF) at 70°C.

- Treat the intermediate with ammonium hydroxide in DMF.

- Chlorination of anthranilate :

- Use sodium hypochlorite in glacial acetic acid at temperatures below -5°C.

- React with ammonia in a high-pressure autoclave followed by crystallization.

These synthetic routes allow for the efficient production of this compound, which serves as an important precursor in various chemical applications.

Biological Activity

The biological activity of this compound has been explored across several domains:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to affect cell lines such as HCT15 and PC-3, demonstrating growth inhibitory effects with GI50 values comparable to established chemotherapeutics .

The compound functions primarily through its interaction with serotonin receptors. By modulating these receptors, it influences several physiological processes, which may lead to therapeutic effects such as alleviating symptoms associated with mood disorders . The structural characteristics allow for effective binding and alteration of receptor activity.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzamide | Similar substitution pattern | Moderate antitumor activity |

| 2-Amino-4-chlorobenzamide | Different substitution pattern | Lower activity |

| 2-Amino-6-chlorobenzamide | Different substitution pattern | Variable effects |

The specific substitution pattern on the benzene ring of this compound enhances its reactivity and binding affinity compared to its analogs, making it particularly valuable in medicinal chemistry .

Case Studies

Several case studies highlight the efficacy of this compound:

-

In Vitro Anticancer Studies :

- A study demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines, indicating its potential as a chemotherapeutic agent.

-

Serotonin Receptor Modulation :

- Experimental data revealed that the compound effectively modulates serotonin receptor activity, leading to observed behavioral changes in animal models, suggesting its utility in treating anxiety and depression-related disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.